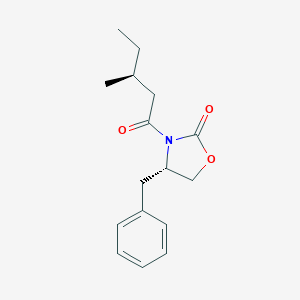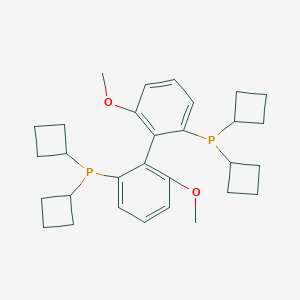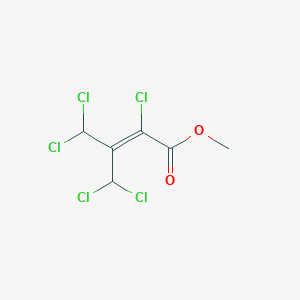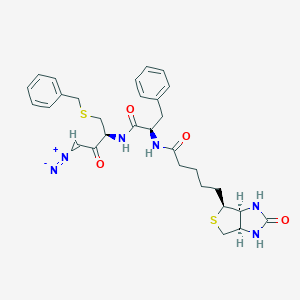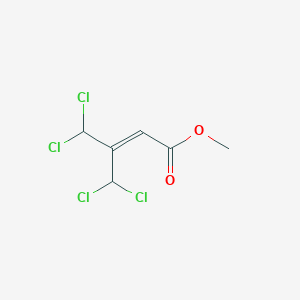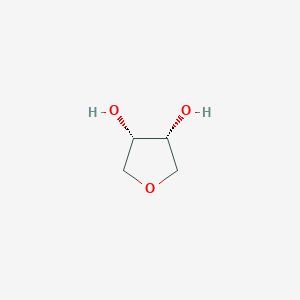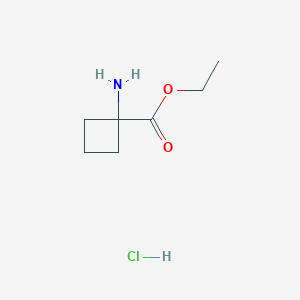![molecular formula C9H12O2 B138935 (1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one CAS No. 143392-16-9](/img/structure/B138935.png)
(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one, commonly known as trans-2-Acetyl-1,4,5,6-tetrahydropyridine (t-2-Acetyl-THP), is a bicyclic organic compound with a unique chemical structure. It is a chiral molecule that exists in two enantiomeric forms, namely (1S,4S,5S)-5-Acetylbicyclo[2.2.1]heptan-2-one and (1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one. The latter enantiomer, t-2-Acetyl-THP, has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of t-2-Acetyl-THP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. T-2-Acetyl-THP has also been shown to inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
T-2-Acetyl-THP has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce oxidative stress in the brain, thereby protecting neurons from damage. In addition, t-2-Acetyl-THP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of t-2-Acetyl-THP is its ability to cross the blood-brain barrier, making it a useful tool for studying the central nervous system. However, t-2-Acetyl-THP has relatively low water solubility, which can make it difficult to administer in certain experimental settings. In addition, t-2-Acetyl-THP can be toxic at high doses, which limits its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on t-2-Acetyl-THP. One area of interest is the development of new therapeutic agents based on the structure of t-2-Acetyl-THP. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of t-2-Acetyl-THP. Finally, there is a need for further studies to determine the optimal dosage and administration methods for t-2-Acetyl-THP in different experimental settings.
Métodos De Síntesis
The synthesis of t-2-Acetyl-THP involves the reaction of cyclohexanone with acetic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, resulting in the formation of a bicyclic intermediate, which is subsequently subjected to an acetylation reaction. The final product, t-2-Acetyl-THP, is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
T-2-Acetyl-THP has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In addition, t-2-Acetyl-THP has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
143392-16-9 |
|---|---|
Nombre del producto |
(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(1R,4R,5R)-5-acetylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H12O2/c1-5(10)8-3-7-2-6(8)4-9(7)11/h6-8H,2-4H2,1H3/t6-,7-,8+/m1/s1 |
Clave InChI |
MPIHDMDVIZMFBE-PRJMDXOYSA-N |
SMILES isomérico |
CC(=O)[C@@H]1C[C@H]2C[C@@H]1CC2=O |
SMILES |
CC(=O)C1CC2CC1CC2=O |
SMILES canónico |
CC(=O)C1CC2CC1CC2=O |
Sinónimos |
Bicyclo[2.2.1]heptan-2-one, 5-acetyl-, endo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



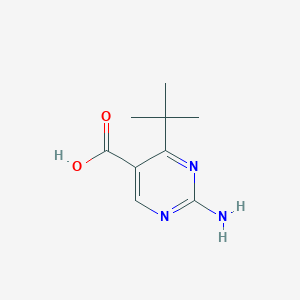
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
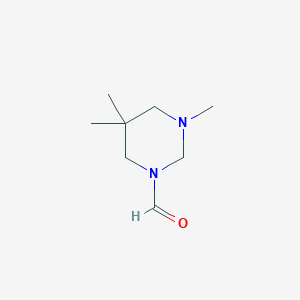
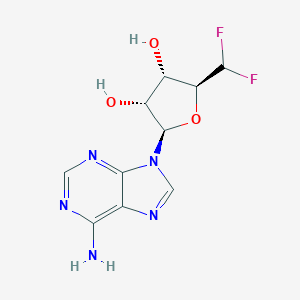
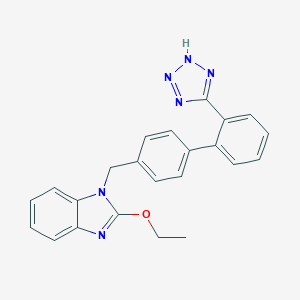
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
